N,N'-di(butan-2-yl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine
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Overview
Description
2-N,4-N-bis[(2R)-butan-2-yl]-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine is a complex organic compound characterized by its unique triazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,4-N-bis[(2R)-butan-2-yl]-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the reaction of a triazine derivative with piperidine and butan-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include the use of catalysts to enhance the reaction rate and efficiency. The reaction conditions are optimized to achieve high purity and yield, with careful control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-N,4-N-bis[(2R)-butan-2-yl]-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents on the triazine ring is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized triazine derivatives.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Scientific Research Applications
2-N,4-N-bis[(2R)-butan-2-yl]-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-N,4-N-bis[(2R)-butan-2-yl]-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine
- N,N’-linked bis-1,2,4-triazoles compounds
- 1,2-Cyclohexanediamine, N,N’-bis[(1S)-1-phenylethyl]-, (1R,2R)-
Uniqueness
2-N,4-N-bis[(2R)-butan-2-yl]-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine is unique due to its specific triazine core structure combined with piperidine and butan-2-amine substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C16H30N6 |
---|---|
Molecular Weight |
306.45 g/mol |
IUPAC Name |
2-N,4-N-di(butan-2-yl)-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C16H30N6/c1-5-12(3)17-14-19-15(18-13(4)6-2)21-16(20-14)22-10-8-7-9-11-22/h12-13H,5-11H2,1-4H3,(H2,17,18,19,20,21) |
InChI Key |
XZEYWLPFMXZUEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=NC(=NC(=N1)N2CCCCC2)NC(C)CC |
Origin of Product |
United States |
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